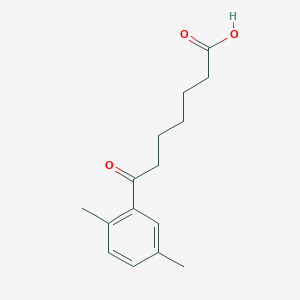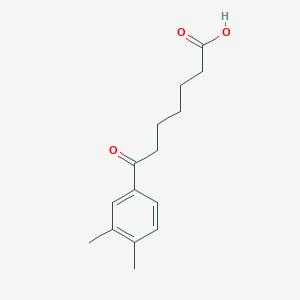
7,7-Dimethyl-6-oxooctanoic acid
Vue d'ensemble
Description
7,7-Dimethyl-6-oxooctanoic acid is a chemical compound with the molecular formula C10H18O3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of 7,7-Dimethyl-6-oxooctanoic acid is represented by the formula C10H18O3 . The InChI key for this compound is ZHJHGTLWVOXQFF-UHFFFAOYSA-N . The canonical SMILES representation is CC©©C(=O)CCCCC(=O)O .Physical And Chemical Properties Analysis
7,7-Dimethyl-6-oxooctanoic acid has a molecular weight of 186.25 g/mol . It has a boiling point of 323.1ºC at 760 mmHg and a flash point of 163.4ºC . The density of this compound is 1.004g/cm³ .Applications De Recherche Scientifique
Metabolism and Degradation Studies
- α-Oxidation in Degradation of Branched-Chain Fatty Acids : The metabolism of β-methyl fatty acids, similar to 7,7-Dimethyl-6-oxooctanoic acid, has been studied in both healthy humans and patients with Refsum's disease. This research demonstrated that such acids can undergo α-decarboxylation, making them susceptible to normal β-oxidation. This pathway fails in patients with Refsum's disease, which may explain the accumulation of phytanic acid (Stokke, Try, & Eldjarn, 1967).
Chemical Synthesis and Reactions
- Synthesis and Chemical Reactions : A study on the condensation of 7-oxooctyl 7-oxooctanoate with various compounds showed the formation of macrocyclic lactones containing a ketone azine fragment. This indicates potential synthetic applications for similar compounds, including 7,7-Dimethyl-6-oxooctanoic acid (Ishmuratov et al., 2015).
Biological Activity
- Inhibition of Leukotriene Biosynthesis : Analogs of arachidonic acid, structurally similar to 7,7-Dimethyl-6-oxooctanoic acid, have been shown to inhibit leukotriene biosynthesis. This suggests potential biological activities for 7,7-Dimethyl-6-oxooctanoic acid in similar pathways (Cohen et al., 1984).
Antioxidant Properties
- Oxidative Damage Prevention : Dimethylarsinic acid, a metabolite of inorganic arsenics with structural similarities to 7,7-Dimethyl-6-oxooctanoic acid, was found to induce oxidative damage. This suggests that structurally similar compounds like 7,7-Dimethyl-6-oxooctanoic acid might also interact with oxidative processes (Yamanaka et al., 2001).
Propriétés
IUPAC Name |
7,7-dimethyl-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJHGTLWVOXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645367 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56721-58-5 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















